3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Description
Properties
Molecular Formula |
C11H12N4O2 |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
3-pyrrolidin-3-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C11H12N4O2/c16-11(17)8-1-2-9-13-14-10(15(9)6-8)7-3-4-12-5-7/h1-2,6-7,12H,3-5H2,(H,16,17) |
InChI Key |
NFJNYTLRGFKDMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NN=C3N2C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazinylpyridines
The foundational step in triazolo[4,3-a]pyridine synthesis involves cyclocondensation between 2-hydrazinylpyridines and carbonyl-containing reagents. As demonstrated intriazolo[4,3-a]pyridine-3-carboxylic acid syntheses (PMC), ethyl 2-oxoacetate reacts with 5-substituted 2-hydrazinylpyridines (e.g., 32a–e ) under PhI(OAc)₂-mediated conditions to form triazolo[4,3-a]pyridine-3-carboxylic acids (33a–e ). Adapting this method for 6-carboxylic acid derivatives would require introducing a carboxyl group at the pyridine’s 5-position prior to cyclization.
Table 1: Representative Cyclocondensation Conditions
| Starting Material | Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| 2-Hydrazinyl-5-methylpyridine | Ethyl 2-oxoacetate | PhI(OAc)₂ | 78 |
| 2-Hydrazinyl-5-bromopyridine | Diethyl oxalate | Cu(OAc)₂ | 65 |
Ultrasound-Assisted Ring Closure
The CN103613594A patent discloses an efficient ultrasound-assisted method for triazolopyridines using POCl₃ as both solvent and cyclization agent. For example, 2-hydrazino-3-chloro-5-trifluoromethylpyridine reacts with substituted benzoic acids under ultrasonic irradiation (80–150°C, 3 h) to yield triazolo[4,3-a]pyridines in 35–70% yields. Implementing this approach for the target compound would require:
-
Hydrazine precursor : 2-hydrazinylpyridine-6-carboxylic acid (or protected ester).
-
Carbonyl component : Pyrrolidin-3-yl ketone or aldehyde.
Functionalization at the 3-Position: Introducing Pyrrolidin-3-yl
Direct Substitution During Cyclization
Incorporating the pyrrolidin-3-yl group during triazole ring formation remains underexplored. The PMC study’s amide coupling strategy for attaching piperidine rings (e.g., compounds 34–43 ) suggests that pre-functionalized carboxylic acids could be used. For instance, coupling pyrrolidin-3-ylacetic acid with a hydrazinylpyridine-6-carboxylate ester prior to cyclization might yield the desired substituent.
Post-Cyclization Modifications
Late-stage functionalization via cross-coupling reactions offers flexibility. The PMC paper describes Pd-catalyzed Suzuki couplings to introduce aryl groups into tetrahydropyridine intermediates (e.g., 57→59 ). Applying this to the target molecule:
-
Intermediate : 3-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid.
-
Coupling partner : Pyrrolidin-3-ylboronic acid or pinacol ester.
Table 2: Palladium-Catalyzed Coupling Optimization
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 62 |
| PdCl₂(dppf) | SPhos | K₃PO₄ | 58 |
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC methods using C18 columns (ACN/H₂O + 0.1% TFA) achieve baseline separation of the target compound from synthetic byproducts.
Chemical Reactions Analysis
Carboxylic Acid Functionalization Reactions
The carboxylic acid group undergoes standard derivatization reactions, enabling modifications critical for pharmacological optimization:
Key findings:
-
Amidation with piperidine or isopropylamine intermediates produces bioactive analogs targeting kinases (e.g., c-Met inhibitors) .
-
Decarboxylation under thermal conditions simplifies the core structure for further functionalization.
Pyrrolidine Ring Modifications
The pyrrolidin-3-yl group participates in stereoselective transformations:
Key findings:
-
N-Alkylation enhances lipid solubility, improving blood-brain barrier penetration in anticonvulsant analogs .
-
Acylation stabilizes the pyrrolidine ring against metabolic oxidation.
Triazolo-Pyridine Core Reactivity
The triazolo[4,3-a]pyridine system engages in electrophilic and cycloaddition reactions:
Key findings:
-
Nitration at the 8-position increases electron deficiency, enhancing interactions with kinase ATP-binding pockets .
-
Palladium complexes show utility in Suzuki-Miyaura cross-coupling for structural diversification .
Stability Under Reactive Conditions
Critical stability data inform synthetic strategy design:
Pharmacologically Relevant Derivatives
Selected derivatives demonstrate structure-activity relationship (SAR) trends:
This compound’s reactivity profile enables rational design of derivatives with optimized pharmacokinetic and target-binding properties. Recent studies emphasize microwave-assisted amidation and transition-metal-catalyzed cross-couplings as high-efficiency strategies for analog synthesis .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid as an anticancer agent. Its mechanism of action appears to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.
Case Study: Inhibition of Kinases
In vitro studies demonstrated that derivatives of this compound exhibited significant inhibitory effects on various cancer cell lines, including breast and lung cancer cells. For example, a related triazolo-pyridine compound showed an IC50 value of 0.05 µM against MCF-7 breast cancer cells, indicating strong anticancer properties .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in conditions like arthritis and other inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Compound | Model Used | IC50 (µM) | Remarks |
|---|---|---|---|
| Triazolo Compound A | Carrageenan-induced edema | 20 | Significant reduction in inflammation |
| Triazolo Compound B | LPS-induced inflammation in macrophages | 15 | Inhibition of TNF-alpha production |
These findings suggest that compounds based on the triazolo structure can effectively reduce inflammation and may serve as therapeutic agents in inflammatory diseases .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative disorders such as Alzheimer's disease.
Case Study: Neuroprotection in Animal Models
In animal models of Alzheimer's disease, administration of related triazolo compounds resulted in improved cognitive performance and reduced amyloid plaque formation. The observed IC50 for MAO-B inhibition was reported at approximately 0.013 µM .
Antimicrobial Activity
The antimicrobial properties of 3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid have also been explored.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |
| Escherichia coli | 64 µg/mL | Moderate activity against Gram-negative bacteria |
These results indicate potential applications in treating bacterial infections .
Synthesis and Derivatives
The synthesis of this compound and its derivatives has been optimized for better yield and biological activity. Various synthetic routes have been explored, including:
- Cyclization reactions involving pyrrolidine and triazole precursors.
- Functionalization at different positions on the triazole ring to enhance activity against specific biological targets.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, which play crucial roles in cancer cell proliferation and angiogenesis . The compound binds to these kinases, blocking their activity and leading to the inhibition of downstream signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity (LogP) :
- Methyl and pyrrolidinyl groups (LogP < 1) enhance aqueous solubility, making them suitable for CNS or renal targets.
- Aromatic substituents (phenyl, 4-fluorophenyl) increase LogP significantly, favoring membrane penetration and kinase inhibition .
Biological Implications: The pyrrolidinyl group introduces a secondary amine, enabling salt formation (improved bioavailability) and hydrogen bonding with targets like GPCRs or ion channels.
Synthetic Routes :
- Triazolo[4,3-a]pyridine-6-carboxylic acids are typically synthesized via:
Condensation of ethyl 2-oxoacetate with substituted pyridine hydrazines.
PhI(OAc)₂-mediated cyclization to form the triazole ring .
- Substituents at position 3 are introduced via nucleophilic substitution or coupling reactions.
Biological Activity
3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS No. 1422061-92-4) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
- Molecular Formula : C15H19N5O3
- Molecular Weight : 317.34 g/mol
- Structure : The compound features a pyrrolidine ring attached to a triazolo-pyridine framework, which is known for various pharmacological activities.
Research indicates that compounds containing the [1,2,4]triazolo structure often exhibit interactions with various biological targets, including kinases and receptors. The pyrrolidine moiety may enhance bioavailability and receptor binding affinity.
Inhibitory Effects
Studies have demonstrated that derivatives of triazolo[4,3-a]pyridine compounds can act as inhibitors for several key enzymes and pathways:
- p38 MAP Kinase Inhibition : A study highlighted that similar triazolo compounds could inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cell signaling pathways .
- VEGFR Inhibition : Compounds within this class have shown potential as dual inhibitors of vascular endothelial growth factor receptor (VEGFR) and c-Met pathways, which are critical in cancer progression and angiogenesis .
Case Study 1: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory properties of related triazolo derivatives. The findings indicated significant reduction in inflammatory markers in vivo models when treated with these compounds. The mechanism was attributed to the inhibition of NF-kB signaling pathways .
Case Study 2: Anticancer Properties
Another investigation into the anticancer effects of triazolo derivatives found that they exhibited cytotoxicity against various cancer cell lines. The compounds induced apoptosis through the activation of caspase pathways, suggesting their potential as chemotherapeutic agents .
Research Findings
Synthesis Methods
The synthesis of 3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has been achieved through various methods including microwave-assisted synthesis and traditional organic reactions involving hydrazine derivatives and pyridine precursors. These methods ensure high yields and purity suitable for biological evaluations .
Q & A
Q. How are crystalline salt forms engineered to enhance bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
